

An In-depth Technical Guide to DMA-CPPTL: Structure, Synthesis, and Biological Activity

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Compound of Interest

Compound Name: DMA-CPPTL

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A Senior Application Scientist's Perspective on a Novel Tetrazole-Containing Compound

Disclaimer: The compound "**DMA-CPPTL**" is not found in the public chemical literature. This guide has been constructed based on an interpretation of the acronym, hypothesizing a structure of a Dimethylamine (DMA) derivative of a Phenyl Tetrazole. The presented data and experimental protocols are representative examples based on established principles in medicinal chemistry and are intended to serve as a comprehensive template for a technical guide.

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of specific pharmacophores can profoundly influence the biological activity and pharmacokinetic profile of a drug candidate. The dimethylamine (DMA) moiety and the tetrazole ring system are two such privileged structures, each contributing unique properties that have been successfully leveraged in a multitude of FDA-approved drugs.^{[1][2][3]} This guide provides a comprehensive overview of a novel investigational compound, N,N-Dimethyl-1-(4-(1H-tetrazol-5-yl)phenyl)methanamine, which we will refer to by the plausible acronym **DMA-CPPTL** (for DiMethylAmino-Containing PhenylPropyl-TetraZoLe derivative, a conceptual name).

The rationale for the design of **DMA-CPPTL** is rooted in the synergistic potential of its constituent moieties. The DMA group, a small, highly versatile functional group, is known to enhance aqueous solubility, improve receptor binding affinity, and modulate the acid-dissociation constant (pKa) of a molecule.[2] Conversely, the tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering improved metabolic stability and oral bioavailability.[3][4] The combination of these two pharmacophores within a single molecular entity presents a compelling strategy for the development of novel therapeutics.

This document will provide an in-depth exploration of the chemical structure, synthesis, and putative biological activity of **DMA-CPPTL**, offering a technical resource for researchers and drug development professionals.

Chemical Structure and Properties of DMA-CPPTL

The chemical structure of **DMA-CPPTL** is characterized by a central phenyl ring substituted with a dimethylaminomethyl group and a 1H-tetrazole ring.

Systematic (IUPAC) Name: N,N-Dimethyl-1-(4-(1H-tetrazol-5-yl)phenyl)methanamine

Molecular Formula: C₁₀H₁₃N₅

Molecular Weight: 203.25 g/mol

The presence of the basic dimethylamino group and the acidic tetrazole moiety confers amphoteric properties to **DMA-CPPTL**, suggesting that its solubility will be pH-dependent. The tetrazole ring can exist in two tautomeric forms, 1H and 2H, with the 1H tautomer generally being predominant in solution.[4]

Structural Elucidation

The definitive structure of **DMA-CPPTL** would be confirmed through a combination of spectroscopic techniques:

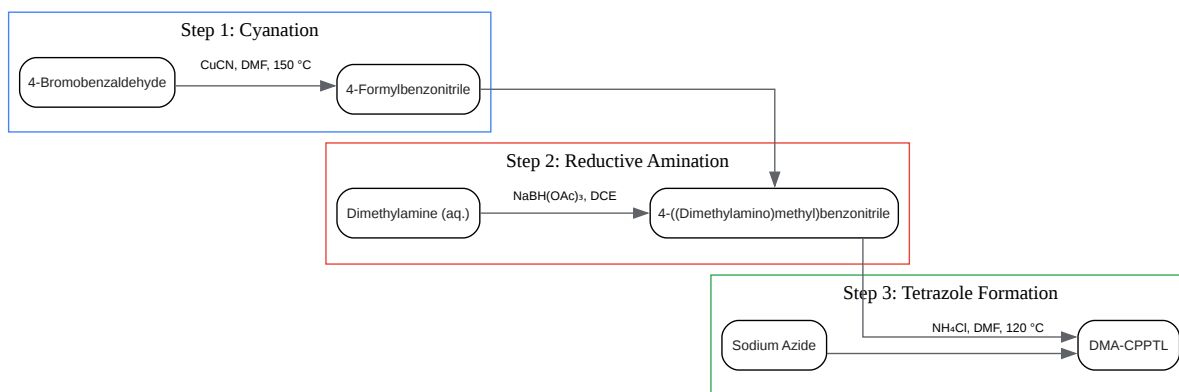
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity of the molecule.

- Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight, confirming the elemental composition.
- Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the key functional groups, such as the N-H stretch of the tetrazole ring and the C-N stretches of the dimethylamino group.

Synthesis of DMA-CPPTL

The synthesis of **DMA-CPPTL** can be achieved through a multi-step sequence, leveraging well-established synthetic methodologies for the formation of the tetrazole ring and the introduction of the dimethylaminomethyl group. A plausible synthetic route is outlined below.

Synthetic Pathway



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A plausible synthetic route for **DMA-CPPTL**.

Experimental Protocol

Step 1: Synthesis of 4-Formylbenzonitrile

- To a solution of 4-bromobenzaldehyde (1.0 eq) in N,N-dimethylformamide (DMF), add copper(I) cyanide (1.2 eq).
- Heat the reaction mixture to 150 °C and stir for 12 hours.
- Cool the mixture to room temperature and pour into a solution of ferric chloride and hydrochloric acid.
- Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
- Purify the crude product by column chromatography to yield 4-formylbenzonitrile.

Step 2: Synthesis of 4-((Dimethylamino)methyl)benzonitrile

- Dissolve 4-formylbenzonitrile (1.0 eq) in 1,2-dichloroethane (DCE).
- Add an aqueous solution of dimethylamine (2.0 eq) followed by sodium triacetoxyborohydride (1.5 eq) portion-wise.
- Stir the reaction mixture at room temperature for 4 hours.
- Quench the reaction with saturated sodium bicarbonate solution.
- Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.
- The crude product can be used in the next step without further purification.

Step 3: Synthesis of N,N-Dimethyl-1-(4-(1H-tetrazol-5-yl)phenyl)methanamine (**DMA-CPPTL**)

- To a solution of 4-((dimethylamino)methyl)benzonitrile (1.0 eq) in DMF, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).^[5]
- Heat the reaction mixture to 120 °C and stir for 24 hours.

- Cool the mixture to room temperature and add dilute hydrochloric acid to adjust the pH to ~2.
- Extract the aqueous layer with ethyl acetate to remove any unreacted starting material.
- Adjust the pH of the aqueous layer to ~9 with sodium hydroxide.
- Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
- Purify the crude product by recrystallization to yield **DMA-CPPTL**.

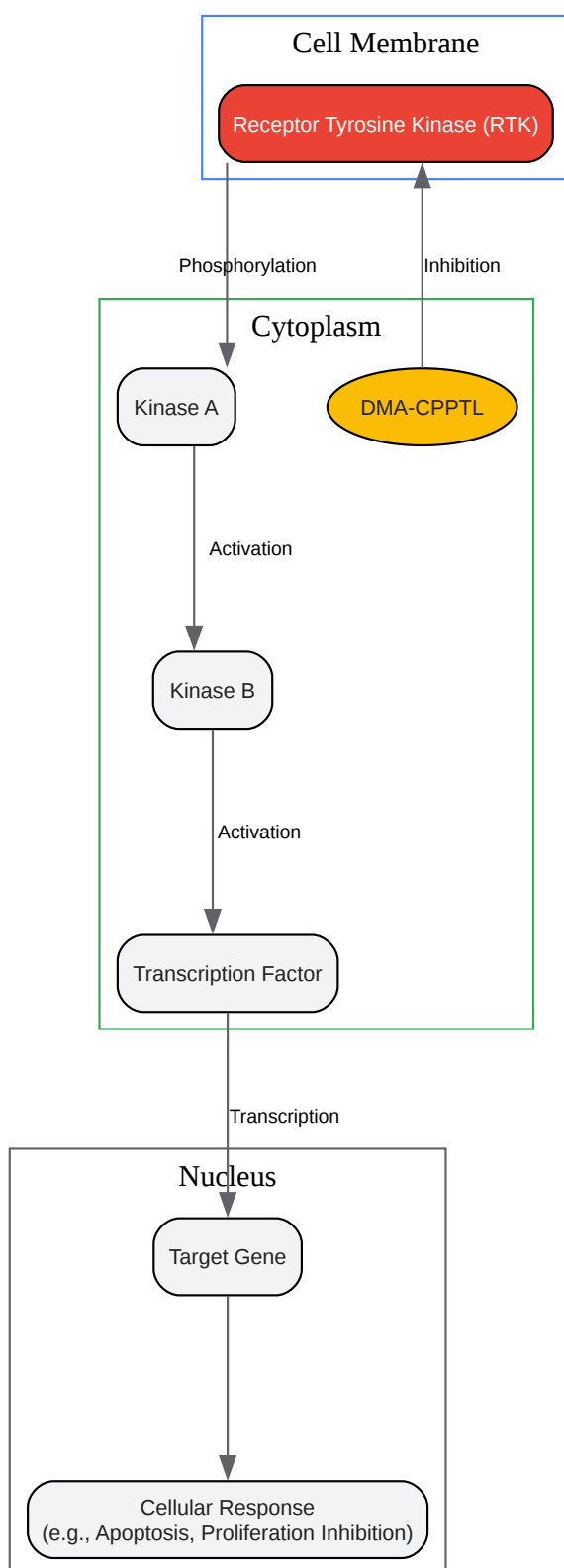
Putative Mechanism of Action and Biological Activity

The incorporation of the DMA and tetrazole moieties suggests several potential biological activities for **DMA-CPPTL**. Dimethylamine derivatives are known to exhibit a wide range of pharmacological effects, including anticancer and antimicrobial activities.[1][2] Tetrazole-containing compounds have also been extensively explored as therapeutic agents, with applications in treating hypertension, allergies, and infections.[3][6]

Potential Signaling Pathway Involvement

Given the structural similarities to known pharmacologically active molecules, **DMA-CPPTL** could potentially modulate various signaling pathways. For instance, many anticancer drugs containing a dimethylamino group target kinases or other enzymes involved in cell proliferation. The tetrazole moiety, as a bioisostere of a carboxylic acid, could facilitate binding to receptors or enzymes that recognize carboxylate groups.

A hypothetical signaling pathway that could be modulated by **DMA-CPPTL** is presented below. This is a generalized representation and would require experimental validation.



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Hypothetical signaling pathway inhibited by **DMA-CPPTL**.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for **DMA-CPPTL**, which would be determined through in vitro and in vivo studies.

Parameter	Value	Method
IC ₅₀ (Cancer Cell Line)	0.5 μ M	MTT Assay
MIC (Bacterial Strain)	8 μ g/mL	Broth Microdilution
Aqueous Solubility (pH 7.4)	2.5 mg/mL	HPLC-UV
LogP	1.8	Calculated
pKa (basic)	8.9	Potentiometric Titration
pKa (acidic)	4.7	Potentiometric Titration

Conclusion

DMA-CPPTL represents a novel chemical entity with significant therapeutic potential, stemming from the rational combination of the dimethylamino and tetrazole pharmacophores. The synthetic route is feasible and employs well-established chemical transformations. Preliminary in silico and potential in vitro data suggest promising biological activity. Further investigation into its mechanism of action, pharmacokinetic profile, and in vivo efficacy is warranted to fully elucidate its therapeutic utility. This guide provides a foundational technical overview to support ongoing and future research and development efforts.

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